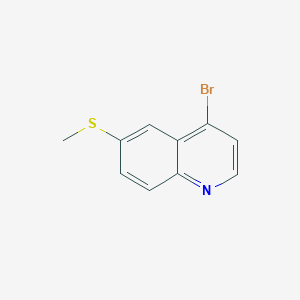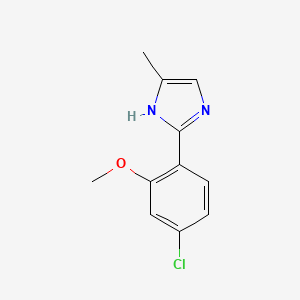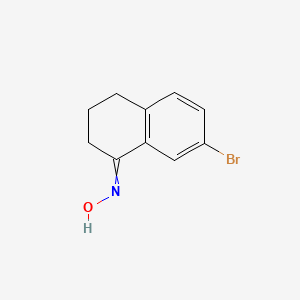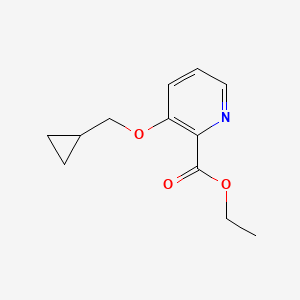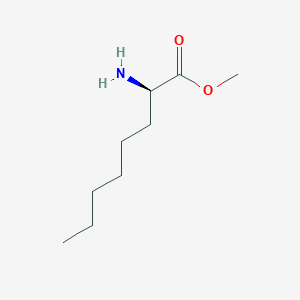
(R)-Methyl 2-aminooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-aminooctanoate is an organic compound that belongs to the class of amino acids It is a derivative of 2-aminooctanoic acid, which is an α-amino fatty acid This compound is characterized by the presence of an amino group attached to the second carbon of an octanoic acid chain, with a methyl ester group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-aminooctanoate typically involves the esterification of 2-aminooctanoic acid. One common method is the Fischer esterification, where 2-aminooctanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-aminooctanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, enzymatic methods using lipases for esterification can be employed to achieve high enantioselectivity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-aminooctanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 2-oxo-octanoic acid.
Reduction: Formation of 2-aminooctanol.
Substitution: Formation of substituted derivatives like 2-chloro-octanoate.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-aminooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-aminooctanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound may also interact with cellular receptors, modulating signaling pathways and exerting physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminooctanoic acid: The parent compound, differing by the absence of the methyl ester group.
2-aminocaprylic acid: Another α-amino fatty acid with a similar structure.
α-aminocaprylic acid: A synonym for 2-aminocaprylic acid.
Uniqueness
®-Methyl 2-aminooctanoate is unique due to its specific esterification, which can influence its reactivity and biological activity. The presence of the methyl ester group can enhance its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
methyl (2R)-2-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
YIXVJEQKTFRTBW-MRVPVSSYSA-N |
Isomerische SMILES |
CCCCCC[C@H](C(=O)OC)N |
Kanonische SMILES |
CCCCCCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


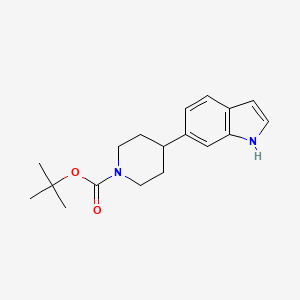
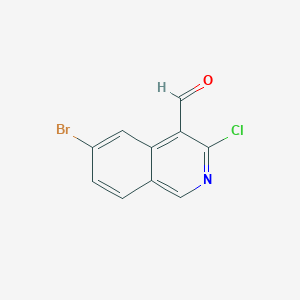

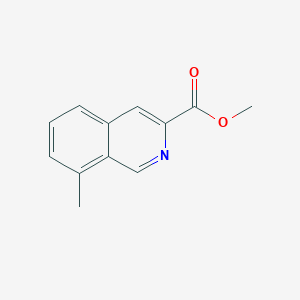
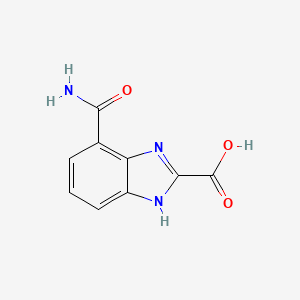

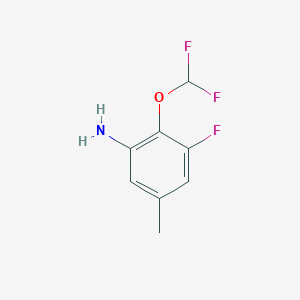
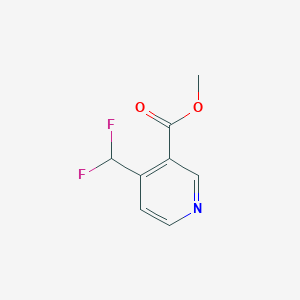
![3-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13669171.png)

